molecular formula C11H18N2 B12623282 (2S,3S)-2-Phenylpentane-1,3-diamine CAS No. 921772-06-7

(2S,3S)-2-Phenylpentane-1,3-diamine

Cat. No.: B12623282
CAS No.: 921772-06-7
M. Wt: 178.27 g/mol
InChI Key: MDJWWYZVFCHJIF-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-Phenylpentane-1,3-diamine is a chiral diamine compound with two stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Phenylpentane-1,3-diamine can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, the reduction of 2-phenylpentane-1,3-dione using a chiral catalyst can yield the desired diamine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Phenylpentane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2S,3S)-2-Phenylpentane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Phenylpentane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-Phenylpentane-1,3-diamine: The enantiomer of (2S,3S)-2-Phenylpentane-1,3-diamine, with similar chemical properties but different biological activities.

    (2S,3S)-2-Phenylbutane-1,3-diamine: A structurally similar compound with one less carbon in the backbone.

    (2S,3S)-2-Phenylhexane-1,3-diamine: A structurally similar compound with one more carbon in the backbone

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis .

Properties

CAS No.

921772-06-7

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(2S,3S)-2-phenylpentane-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-2-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10-11H,2,8,12-13H2,1H3/t10-,11+/m1/s1

InChI Key

MDJWWYZVFCHJIF-MNOVXSKESA-N

Isomeric SMILES

CC[C@@H]([C@H](CN)C1=CC=CC=C1)N

Canonical SMILES

CCC(C(CN)C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.